molecular formula C13H16N2O2 B11517204 3-methyl-5-propanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

3-methyl-5-propanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B11517204
M. Wt: 232.28 g/mol
InChI Key: UNCFPZOPFPIYJP-UHFFFAOYSA-N
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Description

3-METHYL-5-PROPANOYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of biological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This specific compound has a unique structure that includes a tetrahydro-1,5-benzodiazepin-2-one core with methyl and propanoyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-5-PROPANOYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE can be achieved through various synthetic routes. One common method involves the alkylation of 1,5-tetrahydrobenzodiazepin-2-one derivatives under phase-transfer catalysis conditions . The reaction typically involves the use of alkyl halides and a base in an organic solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-5-PROPANOYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Potassium nitrate (KNO3) and concentrated sulfuric acid (H2SO4) at low temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.

Major Products Formed

Scientific Research Applications

3-METHYL-5-PROPANOYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-5-PROPANOYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets and pathways. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to increased neuronal inhibition and produces anxiolytic, sedative, and muscle relaxant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-5-PROPANOYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other benzodiazepine derivatives. Its unique structure allows for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3-methyl-5-propanoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C13H16N2O2/c1-3-12(16)15-8-9(2)13(17)14-10-6-4-5-7-11(10)15/h4-7,9H,3,8H2,1-2H3,(H,14,17)

InChI Key

UNCFPZOPFPIYJP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC(C(=O)NC2=CC=CC=C21)C

Origin of Product

United States

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